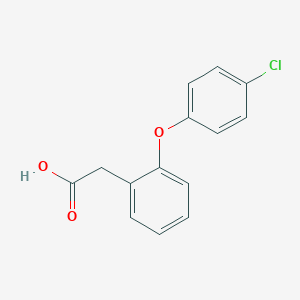

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, such as 2-chlorophenyl derivatives, involves methodologies like Friedel–Crafts acylation. This process has been improved by utilizing microwave heating, which increases the yield significantly over conventional heating methods. Microwave heating, in the presence of catalysts like cyanuric chloride, pyridine, and AlCl3 or FeCl3, has been particularly effective for acylating 2-(2-chlorophenyl)acetic acids and 2-chlorocarboxylic acids, yielding ketones with higher efficiency. Notably, the FeCl3 catalyzed reactions provide pure ketones without the need for chromatographic purification, unlike those catalyzed by AlCl3 (Mahdi et al., 2011).

Molecular Structure Analysis

Investigations into the molecular structure of chlorophenoxy acetic acid derivatives through vibrational spectroscopic analysis, including FT-IR, FT-Raman, and NMR spectroscopy, provide detailed insights into their molecular geometry, electronic properties, and vibrational frequencies. Computational methods like HF and DFT calculations contribute to understanding the impact of chlorine atoms on the phenyl structure, vibrational patterns, and electronic properties, including absorption wavelengths, dipole moments, and frontier molecular orbital energies. Such comprehensive analyses highlight the complex nature of chlorophenoxy acetic acid derivatives and their potential for various applications (Karthikeyan et al., 2014).

Applications De Recherche Scientifique

Environmental Impact and Toxicology

Research on related chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has provided insights into the environmental impact and toxicological effects of these herbicides. These studies highlight concerns about their presence in various ecosystems and potential toxic effects on non-target organisms, including humans. One scientometric review focused on the trends and gaps in studies related to the toxicity and mutagenicity of 2,4-D, revealing a strong focus on its occupational risks, neurotoxicity, and impacts on aquatic species. This review emphasized the need for future research to focus on molecular biology aspects, particularly gene expression and the assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).

Water Treatment and Effluent Quality

The production of pesticides, including compounds like 2,4-D and its derivatives, generates wastewater containing a range of toxic pollutants. Studies on wastewater treatment options for the pesticide industry have shown that biological processes and granular activated carbon are effective in removing these compounds, potentially producing high-quality effluent. This highlights the importance of advanced treatment methods in preventing the entry of these hazardous compounds into the natural environment (Goodwin et al., 2018).

Biodegradation and Environmental Remediation

Biodegradation by microorganisms plays a crucial role in mitigating the environmental impact of chlorophenoxy herbicides like 2,4-D. A review on the role of microorganisms in the degradation of these herbicides and their main degradation metabolite, 2,4-dichlorophenol, underscores the potential of microbial remediation processes. Such bioremediation strategies are advantageous for environmental protection and public health, emphasizing the need for further research in this area (Magnoli et al., 2020).

Mechanisms of Toxicity and Clinical Management

Understanding the mechanisms of toxicity and clinical management of acute poisoning by chlorophenoxy herbicides is vital for healthcare professionals. Research has detailed the toxic effects, including cell membrane damage, disruption of metabolic pathways, and the clinical features following ingestion, such as gastrointestinal symptoms, neurotoxic effects, and potentially fatal outcomes. Management strategies include supportive care and interventions like alkaline diuresis to enhance herbicide elimination, highlighting the significance of medical awareness and preparedness in cases of poisoning (Bradberry et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMJMOPIBISVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482181 | |

| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

CAS RN |

25563-04-6 | |

| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

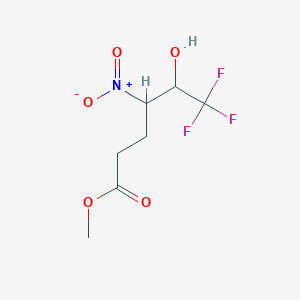

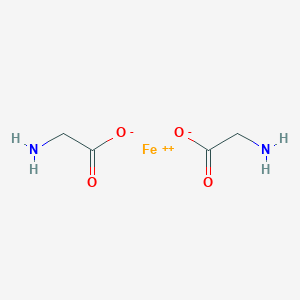

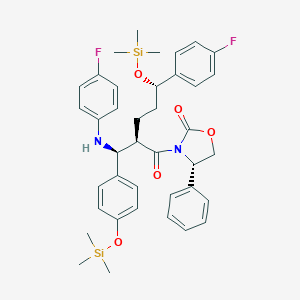

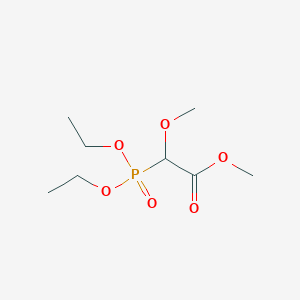

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)